molecular formula C25H29N3O2S2 B11682863 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide

2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide

Cat. No.: B11682863
M. Wt: 467.7 g/mol
InChI Key: PKWHLYCJFYIBOC-UHFFFAOYSA-N
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Description

2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide involves multiple steps. One common method includes the reaction of 3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidine-2-thiol with N-(4-tert-butylphenyl)acetamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C25H29N3O2S2

Molecular Weight

467.7 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H29N3O2S2/c1-5-14-28-23(30)21-18-8-6-7-9-19(18)32-22(21)27-24(28)31-15-20(29)26-17-12-10-16(11-13-17)25(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3,(H,26,29)

InChI Key

PKWHLYCJFYIBOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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